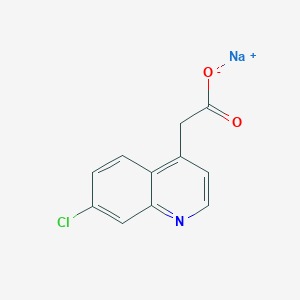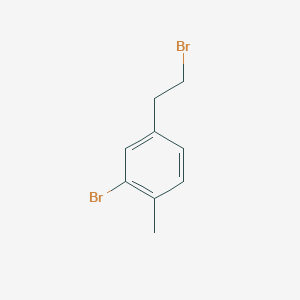
8-Bromo-2-ethylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 2nd position, and a dihydroquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1,4-dihydroquinolin-4-one using bromine in acetic acid or chloroform. This reaction typically proceeds under mild conditions and results in the selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dihydroquinolinone core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Substituted Quinolinones: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydroquinolinone core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Ethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the ethyl group and the dihydroquinolinone core, leading to distinct chemical properties.
Uniqueness: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
8-bromo-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
DTNDRTLZMBBTCC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




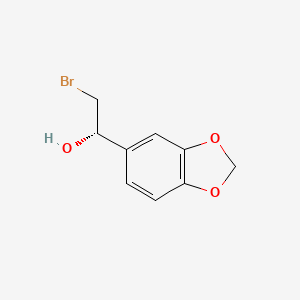
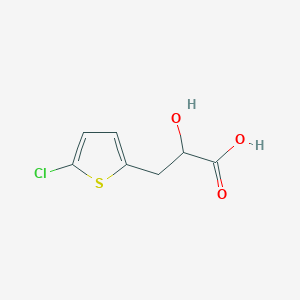
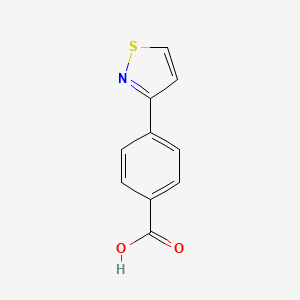

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)



